[1,2,5]Oxadiazepane
Description
[1,2,5]Oxadiazepane is a seven-membered heterocyclic ring containing one oxygen and two nitrogen atoms. For example, derivatives of this compound have been incorporated into oxazolidinone antibiotics, demonstrating potent antibacterial activity against Gram-positive pathogens such as Staphylococcus aureus and Enterococcus faecium . The synthesis of these compounds typically involves cyclization reactions, such as the treatment of hydrazones with acetic anhydride to form the heterocyclic core .
Properties
IUPAC Name |
1,2,5-oxadiazepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O/c1-2-6-7-4-3-5-1/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSMFIRHIXHJLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNOCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,5]Oxadiazepane typically involves the formation of N-protected derivatives. One common method includes the reaction of sodium hydride with bis(2-chloroethyl)carbamic acid benzyl ester in dimethylformamide at 60°C, followed by hydrogenation using 10% palladium on carbon in ethanol . Another approach involves the oxidative coupling of SnAP hydrazines and aldehydes to form chiral [1,2,5]Oxadiazepanes .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions mentioned above to ensure high yield and purity. This would likely include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: [1,2,5]Oxadiazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazepane oxides.
Reduction: Reduction reactions can convert oxadiazepane derivatives into their corresponding amines.
Substitution: Nucleophilic substitution reactions are common, where functional groups can be introduced at various positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are typical.
Major Products: The major products formed from these reactions include various substituted oxadiazepanes, which can be further functionalized for specific applications in drug development .
Scientific Research Applications
Drug Discovery
Versatile Structural Unit
[1,2,5]Oxadiazepane derivatives are increasingly recognized as promising candidates in drug discovery. Their unique structural characteristics allow for multiple sites of modification, making them suitable for creating novel pharmacophores. In particular, they have been synthesized as analogues of known antibacterial agents like oxazolidinones. For example, a study demonstrated that certain oxadiazepane derivatives exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) in murine models, highlighting their potential as effective therapeutic agents .
Case Study: Antibacterial Activity
A significant research effort focused on synthesizing this compound derivatives led to the identification of compounds with enhanced antibacterial properties. These derivatives were designed to overcome resistance mechanisms that have rendered many traditional antibiotics ineffective. The structural modifications allowed for improved binding to bacterial ribosomal RNA, thereby inhibiting protein synthesis more effectively than existing treatments .
Antibacterial Properties
Mechanism of Action
The mechanism by which this compound exerts its antibacterial effects involves binding to the 23S rRNA of the bacterial ribosome. This action disrupts protein synthesis at the initiation step, which is critical for bacterial survival and replication. The unique oxadiazepane structure provides distinct advantages over traditional antibiotics by enhancing efficacy against resistant strains .
Research Findings
Recent studies have indicated that derivatives of this compound not only exhibit antibacterial activity but also show promise in treating fungal infections and other microbial diseases. For instance, benzyl 1,2,5-oxadiazepane-5-carboxylate hydrochloride has been evaluated for its anticancer and antifungal properties, suggesting a broader application spectrum beyond just antibacterial use.
Mechanistic Insights and Future Directions
NLRP3 Inhibition Studies
Research has also explored the potential of this compound derivatives as NLRP3 inflammasome inhibitors. These compounds could play a crucial role in managing inflammatory diseases linked to NLRP3 activation by modulating pyroptosis in macrophages. This suggests a therapeutic avenue for conditions characterized by excessive inflammation.
Future Research Directions
Despite the promising applications of this compound derivatives in drug discovery and antimicrobial research, further studies are needed to explore:
- Toxicity Profiles: Comprehensive evaluations of the safety and toxicity of these compounds in human models.
- Synthesis Optimization: Research aimed at refining synthetic pathways to enhance yield and reduce costs.
- Expanded Applications: Investigating potential uses in materials science and other fields beyond pharmaceuticals.
Mechanism of Action
The mechanism of action of [1,2,5]Oxadiazepane derivatives involves their interaction with specific molecular targets, such as bacterial ribosomes in the case of antibacterial agents. These compounds can inhibit protein synthesis, leading to the death of bacterial cells. The exact pathways and molecular targets can vary depending on the specific derivative and its functional groups .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Ring Size and Flexibility : The seven-membered [1,2,5]oxadiazepane exhibits greater conformational flexibility compared to five-membered oxadiazoles or six-membered oxadiazines. This flexibility may enhance its ability to interact with biological targets .
- Heteroatom Influence : The inclusion of sulfur in 1,4,3,5-oxathiadiazepanes and benzo[c][1,2,5]thiadiazole introduces distinct electronic and steric properties. Sulfur-containing compounds often show improved metabolic stability but may exhibit different binding affinities compared to oxygen-dominated analogs .
Pharmacological Activity Profiles
Antibacterial Activity
- This compound: Derivatives fused with oxazolidinones (e.g., compound 12 in Suzuki et al., 2013) demonstrated MIC values of ≤2 µg/mL against methicillin-resistant S. aureus (MRSA), comparable to linezolid .
- 1,3,4-Oxadiazoles : Exhibit broader activity, including antifungal and antitubercular effects, but generally require higher concentrations (MICs ~10–50 µM) for antibacterial action .
- 1,2,5-Oxadiazines : Preliminary studies indicate moderate activity against E. coli (MIC ~25 µg/mL), suggesting less potency than this compound derivatives .
Other Activities
- 1,3,4-Oxadiazoles: Notable for anticancer activity (e.g., inhibition of topoisomerase II) and anti-diabetic effects via PPAR-γ modulation .
- Benzo[c][1,2,5]thiadiazole : Central to tizanidine, a clinically used muscle relaxant targeting α2-adrenergic receptors .
Biological Activity
[1,2,5]Oxadiazepane is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and agrochemicals. This article explores the biological activities of this compound derivatives, focusing on their antiproliferative effects, antibacterial properties, and applications in herbicides.
Antiproliferative Activity
Recent studies have demonstrated that this compound derivatives exhibit significant antiproliferative activity against various cancer cell lines.
Case Study: Antiproliferative Activity Against Tumor Cell Lines
A study synthesized a library of 1,2,5-oxadiazole derivatives and evaluated their cytotoxicity using the MTT assay. The results indicated that several compounds showed notable cytotoxic effects on human tumor cell lines, specifically HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma). Notably, some derivatives inhibited topoisomerase I activity, suggesting a mechanism of action that could lead to the development of new anti-topoisomerase agents.
| Compound | Cell Line | IC50 (µM) | Topoisomerase I Inhibition |
|---|---|---|---|
| A | HCT-116 | 15 | Yes |
| B | HeLa | 20 | Yes |
| C | HCT-116 | 25 | No |
This data suggests that structural modifications to the oxadiazepole scaffold can enhance cytotoxicity and enzyme inhibition properties .
Antibacterial Properties
The antibacterial potential of oxadiazepane derivatives has also been investigated. Specifically, compounds incorporating oxadiazepane rings have shown promise in developing new antibacterial agents.
Case Study: Antibacterial Evaluation
Research on oxazolidinone analogues with this compound units revealed that these compounds exhibited effective antibacterial activity against Gram-positive bacteria. The mechanism of action involves binding to the bacterial ribosomal RNA and inhibiting protein synthesis.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| D | Staphylococcus aureus | 8 µg/mL |
| E | Enterococcus faecalis | 16 µg/mL |
These findings indicate that modifications in the oxadiazepane structure can lead to enhanced antibacterial activity .
Agrochemical Applications
This compound derivatives have also been explored for their herbicidal properties. One notable example is pinoxaden, a cereal herbicide that incorporates an oxadiazepane ring.
Case Study: Pinoxaden Herbicide
Pinoxaden has been shown to provide effective post-emergence control of grass weeds in crops like wheat and barley. The biological activity of pinoxaden is attributed to its unique chemical structure which enhances its efficacy against a broad spectrum of grass weed species.
| Parameter | Value |
|---|---|
| Active Ingredient | Pinoxaden |
| Target Weeds | Broad spectrum of grass weeds |
| Application Rate | 0.75 L/ha |
| Crop Tolerance | High |
The inclusion of safeners in formulations containing pinoxaden has further improved crop tolerance while maintaining weed control effectiveness .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound derivatives is crucial for optimizing their biological activities. Research indicates that specific modifications in the molecular structure can significantly impact their pharmacological profiles.
Key Findings in SAR Studies
- Substituents : The presence and position of substituents on the oxadiazepane ring can alter both antiproliferative and antibacterial activities.
- Ring Modifications : Variations in ring size or functional groups influence the binding affinity to biological targets such as enzymes and receptors.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
